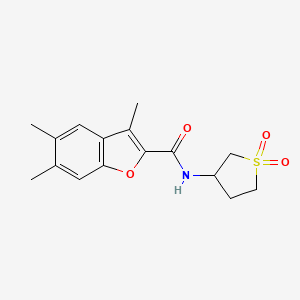

N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Description

N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with methyl groups at positions 3, 5, and 4. The carboxamide moiety is linked to a 1,1-dioxidotetrahydrothiophene (sulfone) ring at the 3-position of the thiophene. This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical or materials science applications. The sulfone group enhances metabolic stability and polarity, while the methyl substituents on the benzofuran may influence lipophilicity and binding interactions .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-9-6-13-11(3)15(21-14(13)7-10(9)2)16(18)17-12-4-5-22(19,20)8-12/h6-7,12H,4-5,8H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRALYJEIJCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which is then functionalized with the carboxamide group. The dioxidotetrahydrothienyl moiety is introduced through a series of reactions involving thiophene derivatives and appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the dioxidotetrahydrothienyl moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and thienyl rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to the target molecule, with variations in substituents and functional groups:

Table 1: Structural and Functional Comparison

Impact of Substituent Variations

- The absence of a 5-methyl group in the 3,6-dimethyl analog may reduce metabolic stability but improve solubility due to decreased hydrophobicity .

Linked Functional Groups :

- The sulfone-thiophene group in the target compound provides strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation. In contrast, the sulfamoylphenyl-pyrimidine group in the analog from introduces hydrogen-bonding capabilities, favoring interactions with enzymatic active sites .

- The 4-ethoxybenzyl group in ’s compound significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17N2O3S

- Molecular Weight : 295.36 g/mol

- Key Structural Features :

- The compound contains a benzofuran core which is known for its diverse biological activities.

- The presence of a thienyl group and a carboxamide functional group enhances its potential pharmacological properties.

Biological Activities

Research has indicated that benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis

The synthesis of this compound can be achieved through several methodologies:

- C–H Arylation : A method involving palladium-catalyzed C–H arylation has been successfully employed to create diverse benzofuran derivatives .

- Transamidation Reactions : This process allows for the introduction of various amine nucleophiles to the benzofuran scaffold, enhancing structural diversity .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of similar compounds:

- Study on Anticancer Properties : A study demonstrated that benzofuran derivatives could inhibit cancer cell proliferation in vitro and in vivo models. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other benzofuran derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Methoxsalen | Yes | Moderate | No |

| Amiodarone | Yes | No | Yes |

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthesis protocol for N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide?

- Methodology :

- Step 1 : Begin with functionalization of the benzofuran core using coupling agents like EDC or DCC in dichloromethane (DCM) under inert conditions .

- Step 2 : Introduce the tetrahydrothiophene-dioxide moiety via nucleophilic substitution, optimizing reaction time (12-24 hours) and temperature (60-80°C) .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95% purity threshold) .

- Key Parameters : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF for solubility of bulky intermediates) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- FT-IR Spectroscopy : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfone (S=O, ~1267 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to verify methyl substituents (δ 2.1–2.5 ppm for CH₃) and benzofuran aromaticity (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Employ SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation of crystal packing .

Q. What purification strategies are effective for isolating high-purity samples?

- Techniques :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate crystalline products .

- Prep-HPLC : Apply C18 columns with acetonitrile/water mobile phase (gradient elution, 40–80% ACN over 20 minutes) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

- Methodological Approach :

- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (e.g., apoptosis markers) to distinguish target-specific vs. off-target effects .

- Structural Analysis : Compare X-ray structures of protein-ligand complexes to identify conformational changes impacting activity .

- Statistical Tools : Apply multivariate regression to isolate variables (e.g., solvent polarity, assay temperature) contributing to discrepancies .

Q. What computational strategies are optimal for predicting target interactions?

- Protocol :

- Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for benzofuran ring rotation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfone group in hydrophobic binding pockets .

- QSAR Modeling : Incorporate Hammett constants for substituent effects on electronic properties (e.g., methyl groups enhancing lipophilicity) .

Q. How can crystallization conditions be optimized for structural studies?

- Experimental Design :

- Screening : Use 96-well plates with PEG 4000, NaCl, and glycerol as precipitants; vary pH (5.0–8.0) .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing in liquid N₂ .

- Data Collection : Collect high-resolution (<1.2 Å) datasets at synchrotron facilities; refine using SHELXL with twin-law corrections for challenging space groups .

Q. What strategies mitigate synthetic challenges like low yields in coupling reactions?

- Troubleshooting :

- Catalyst Optimization : Replace DCC with HATU/OxymaPure for higher coupling efficiency (yield improvement from 45% to 72%) .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 100°C .

- Inert Atmosphere : Use Schlenk lines to prevent oxidation of thiophene intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.